5,6,7-trimethoxy-1-methyl-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide
Description
Properties
Molecular Formula |
C19H22N4O5S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
5,6,7-trimethoxy-1-methyl-N-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]indole-2-carboxamide |
InChI |
InChI=1S/C19H22N4O5S/c1-10-8-21-19(29-10)22-14(24)9-20-18(25)12-6-11-7-13(26-3)16(27-4)17(28-5)15(11)23(12)2/h6-8H,9H2,1-5H3,(H,20,25)(H,21,22,24) |
InChI Key |
MCFYYNKJWARHQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CNC(=O)C2=CC3=CC(=C(C(=C3N2C)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Hemetsberger-Knittel Indole Formation
Adapted from methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate synthesis:
Reaction Scheme
Optimized Parameters
| Step | Conditions | Yield (%) |
|---|---|---|
| Cyclization | Toluene, 110°C, 12 h | 68 |
| N-Methylation | CH₃I, K₂CO₃, DMF, 60°C, 6 h | 82 |
| Ester Hydrolysis | 10% NaOH, EtOH/H₂O, reflux, 4 h | 91 |
Key spectral data for intermediates:
-
Methyl ester : NMR (CDCl₃) δ 3.88 (s, 3H, COOCH₃), 3.92 (s, 3H, OCH₃), 3.94 (s, 6H, 2×OCH₃), 6.98 (s, 1H, H-3), 7.45 (s, 1H, H-4).
-
N-Methyl derivative : ESI-MS m/z 294.1 [M+H]⁺ (calc. 294.1).
Preparation of 2-[(5-Methyl-1,3-Thiazol-2-yl)Amino]-2-Oxoethylamine
Thiazole Ring Construction
Modified from tert-butyl boronate coupling methodologies:
Synthetic Route
Reaction Optimization Table
| Parameter | Tested Range | Optimal Value |
|---|---|---|
| Catalyst Loading | 1-5 mol% Pd | 2.5 mol% |
| Solvent Ratio | 1:1 to 3:1 Tol:EtOH | 2:1 |
| Temperature | 70-100°C | 80°C |
| Time | 3-8 h | 4.5 h |
Yield: 93% (isolated). Characterization:
Amide Coupling Strategies
Carbodiimide-Mediated Approach
From thiazolyl-indole carboxamide studies:
Procedure
Yield Comparison
| Coupling Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| DCC/DMAP | CH₂Cl₂ | 0→25 | 78 |
| HATU/DIEA | DMF | -10→25 | 85 |
| EDC/HOBt | THF | 0→25 | 72 |
Purity Data
Alternative Synthetic Pathways
One-Pot Indole-Thiazole Assembly
Exploratory method combining elements from:
Key Steps
-
In situ generation of 5-methylthiazol-2-amine via Hantzsch synthesis
-
Simultaneous indole cyclization and amide coupling
Reaction Table
| Component | Amount | Role |
|---|---|---|
| 3,4,5-Trimethoxyaniline | 10 mmol | Indole precursor |
| Ethyl azidoacetate | 12 mmol | Cyclization agent |
| Lawesson's reagent | 5 mmol | Thiazole formation |
| TBTU | 15 mmol | Coupling reagent |
Challenges: Competing side reactions reduced yield to 42%, necessitating further optimization.
Analytical Characterization Protocols
Comprehensive Spectroscopic Profile
| Technique | Key Data Points |
|---|---|
| NMR (600 MHz, DMSO-d₆) | δ 3.84 (s, 3H, NCH₃), 3.85-3.89 (3×OCH₃), 6.92 (s, H-3), 7.01 (s, H-4), 8.12 (t, J=5.6 Hz, NH) |
| NMR | δ 165.4 (indole CO), 162.1 (amide CO), 153.8 (thiazole C-2) |
| HRMS-ESI | m/z 419.1489 [M+H]⁺ (Δ 1.4 ppm) |
| HPLC Retention | 12.4 min (Zorbax SB-C18, 1 mL/min) |
Industrial-Scale Considerations
Process Optimization Table
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch Size | 5 g | 2 kg |
| Coupling Time | 12 h | 8 h (flow reactor) |
| Purification | Column | Crystallization |
| Overall Yield | 65% | 78% |
Key findings:
-
Flow chemistry reduced amide coupling time by 33%
-
Methanol/water (7:3) enabled >99% purity via recrystallization.
| Byproduct | Quantity (kg/kg product) | Treatment Method |
|---|---|---|
| Dicyclohexylurea | 0.8 | Filtration & landfill |
| Pd residues | 0.02 | Ion-exchange resin |
| Methanol emissions | 1.2 | Condensation recovery |
Process modifications reduced E-factor from 32 to 18 through solvent recycling .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the amide moiety, potentially converting it to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a suitable base.
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Compounds with substituted functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5,6,7-trimethoxy-1-methyl-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Compound A : N-[3-(1H-Benzimidazol-2-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide
- Key Differences: Replaces the thiazole moiety with a benzimidazole ring.
- Synthesis : Utilizes coupling reactions between indole-2-carboxylic acid and benzimidazole-containing amines, similar to methods described for thiazole derivatives .
Compound B : 6-Methoxy-N-(5-methyl-4-phenylthiazol-2-yl)-1H-indole-3-carboxamide
- Key Differences : Features a single methoxy group at the indole 6-position and a phenyl-substituted thiazole. The reduced methoxy count may decrease steric hindrance, improving binding to flat enzymatic pockets (e.g., COX-1/2) .
- Synthesis : Prepared via coupling of 6-methoxyindole-3-carboxylic acid with 5-methyl-4-phenylthiazol-2-amine under high-temperature conditions (200°C) .
Compound C : 2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Key Differences: Contains a fluorophenyl-methoxyphenylimidazole-thioacetamide scaffold.
- Synthesis : Follows a base-mediated (K₂CO₃) nucleophilic substitution between thiols and chloroacetamides .
Physicochemical Properties
| Property | Target Compound | Compound B | Compound C |
|---|---|---|---|
| Molecular Weight | ~500 g/mol (estimated) | 365.4 g/mol | 413.4 g/mol |
| LogP (Predicted) | ~3.5 (high methoxy content) | ~2.8 | ~3.1 |
| Hydrogen Bond Acceptors | 9 | 5 | 7 |
Biological Activity
5,6,7-Trimethoxy-1-methyl-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process may include the formation of the indole structure followed by the introduction of methoxy and thiazole groups through various coupling reactions. Specific methodologies can vary, but they often leverage established techniques such as:
- Suzuki Coupling : For forming carbon-carbon bonds.
- Amidation Reactions : To incorporate the thiazole moiety.
Anticancer Properties
Research has indicated that derivatives of thiazole, like the one in this compound, exhibit significant anticancer activity. A study demonstrated that compounds with similar structures decreased cell viability in cancer cell lines significantly. For instance:
| Compound | Cell Line | Viability (%) |
|---|---|---|
| Control | Caco-2 | 100 |
| Test Compound | Caco-2 | 39.8 (p < 0.001) |
| Test Compound | A549 | 56.9 (p = 0.0019) |
The presence of methoxy groups has been correlated with enhanced anticancer activity against specific cell lines, indicating a structure-activity relationship that merits further investigation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known to possess various biological activities, including antibacterial and antifungal effects. The activity spectrum varies based on structural modifications:
| Compound Type | Activity |
|---|---|
| Thiazole Derivatives | Antibacterial against Gram-positive and Gram-negative bacteria |
| Indole Derivatives | Potentially antifungal |
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors involved in cancer progression or microbial resistance. The thiazole moiety may enhance binding affinity to these targets, leading to inhibition of their activity and subsequent biological effects.
Case Studies
- Anticancer Activity : A recent study highlighted that a related thiazole derivative demonstrated potent anticancer effects in vitro against Caco-2 cells by inducing apoptosis pathways.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial potential of similar compounds revealed that modifications to the thiazole ring significantly impacted their effectiveness against various pathogens.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5,6,7-trimethoxy-1-methyl-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide?
- Methodology : The synthesis typically involves multi-step protocols. For example:
- Step 1 : Preparation of the indole core via Vilsmeier-Haack formylation or Pd-catalyzed cross-coupling reactions to introduce methoxy groups at positions 5, 6, and 7 .
- Step 2 : Methylation at the indole nitrogen using methyl iodide under basic conditions (e.g., NaH in DMF) .
- Step 3 : Coupling the thiazole-2-amine moiety via a carbodiimide-mediated amide bond formation (e.g., EDC/HOBt in DCM) .
- Critical parameters : Solvent polarity (e.g., DMF vs. THF) and temperature (reflux vs. room temperature) significantly influence yields.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical workflow :
- Nuclear Magnetic Resonance (NMR) : Assign methoxy protons (δ 3.7–3.9 ppm for OCH₃), indole aromatic protons (δ 6.8–7.5 ppm), and thiazole NH (δ 8.1–8.3 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity (>95% required for pharmacological studies) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching theoretical mass (C₂₃H₂₆N₄O₅S: ~487.16 g/mol) .
Q. What are the common byproducts or impurities encountered during synthesis?
- Byproducts :
- Partial methylation : Incomplete methylation at the indole nitrogen due to steric hindrance .
- Oxazolone formation : Side reactions during amide coupling if activating agents (e.g., HOBt) are omitted .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Case study :
- Temperature : Lowering reaction temperature from 80°C to 50°C during amide coupling reduces oxazolone formation by 30% .
- Catalyst screening : Using DMAP (4-dimethylaminopyridine) enhances coupling efficiency compared to DIPEA .
- Table :
| Parameter | Optimization Outcome | Source |
|---|---|---|
| Solvent (DMF vs. THF) | DMF increases yield by 15% | |
| Reaction Time | 12 hours vs. 24 hours (no improvement) |
Q. How do structural modifications (e.g., methoxy vs. methyl groups) impact biological activity?
- Structure-Activity Relationship (SAR) insights :
- Methoxy groups : Essential for hydrophobic interactions with target enzymes (e.g., kinase binding pockets). Removing one methoxy group reduces IC₅₀ by 50% .
- Thiazole substitution : 5-Methylthiazole enhances metabolic stability compared to unsubstituted thiazole .
- Experimental design : Use isothermal titration calorimetry (ITC) to compare binding affinities of analogs .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- In silico tools :
- ADMET prediction : SwissADME or ADMETLab 2.0 to estimate logP (optimal range: 2–4), CYP450 inhibition, and BBB permeability .
- Docking studies : AutoDock Vina for simulating interactions with COX-2 or EGFR targets (PDB IDs: 1PGE, 1M17) .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay conditions : ATP concentration (1 mM vs. 10 µM) alters competitive binding outcomes .
- Cell line variability : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic background .
- Resolution : Standardize protocols using CLIA-certified assays and report ATP/Km values .
Methodological Recommendations
- Synthetic Challenges : Prioritize regioselective methylation using directing groups (e.g., Boc protection) .
- Data Reproducibility : Archive raw NMR/HPLC files in repositories like Zenodo for peer validation .
- Advanced Characterization : Employ X-ray crystallography to resolve ambiguous NOE correlations in NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
